Centbucridine
Overview
Description
Centbucridine is a synthetic local anesthetic agent developed by the Central Drug Research Institute in Lucknow, India. It is chemically known as 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride. This compound is notable for its potent local anesthetic properties, which are reported to be four to five times more effective than lidocaine. It also has a longer duration of action and exhibits excellent anti-allergic and antihistaminic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Centbucridine involves the reaction of 4-chloro-1,2,3,4-tetrahydroacridine with butylamine under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C. The product is then purified through recrystallization to obtain this compound hydrochloride in its pure form .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Centbucridine primarily undergoes substitution reactions due to the presence of the butylamino group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophilic or electrophilic reagents. For example, the butylamino group can be substituted with other amines or alkyl groups using appropriate reagents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of various oxidized derivatives.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound to its corresponding amine derivatives.
Major Products Formed: The major products formed from these reactions include substituted acridine derivatives, oxidized acridine compounds, and reduced amine derivatives .
Scientific Research Applications
Centbucridine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound in the study of local anesthetic mechanisms and the development of new anesthetic agents.
Biology: It is employed in research involving nerve block studies and the investigation of pain pathways.
Medicine: this compound is used in clinical trials for its potential application as a local anesthetic in dental and surgical procedures.
Mechanism of Action
Centbucridine exerts its effects by blocking voltage-dependent sodium channels in the neuronal cell membrane. This action prevents the initiation and propagation of action potentials, leading to a reversible loss of sensation in the targeted area. The compound’s anti-allergic and antihistaminic properties are attributed to its ability to inhibit the release of histamine from mast cells .
Comparison with Similar Compounds
- Lidocaine
- Bupivacaine
- Ropivacaine
- Articaine
- Levobupivacaine
Centbucridine’s unique combination of potent anesthetic effects, long duration of action, and anti-allergic properties distinguishes it from these similar compounds .
Properties
IUPAC Name |
N-butyl-1,2,3,4-tetrahydroacridin-9-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2.ClH/c1-2-3-12-18-17-13-8-4-6-10-15(13)19-16-11-7-5-9-14(16)17;/h4,6,8,10H,2-3,5,7,9,11-12H2,1H3,(H,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPBZLHQSPLKQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C2CCCCC2=NC3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82636-28-0 | |
Record name | Centbucridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082636280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BUCRICAINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9984N9R4G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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